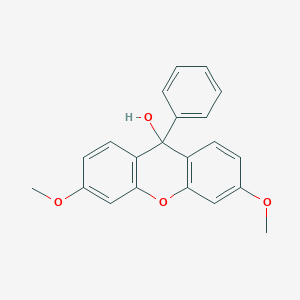
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is a chemical compound belonging to the xanthene family Xanthene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL typically involves the cyclization of 2-phenoxybenzophenone in the presence of an acid catalyst and an excess of aluminum chloride. This reaction pathway has been studied using density functional theory to understand the formation of xanthydrol motifs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the xanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized xanthene derivatives.
Scientific Research Applications
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fluorescein derivatives and other xanthene-based compounds.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biological processes, such as enzyme inhibition and receptor binding. Specific pathways and targets depend on the context of its application, such as its role as an acetylcholinesterase inhibitor in neurological studies .
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-9H-xanthen-9-one: A synthetic intermediate and derivative of xanthone.
9-Phenyl-9H-xanthen-9-ol: A related compound with similar structural features.
3-chloro-4,6-dimethoxy-1-methyl-9H-xanthen-9-one: Known for its antibacterial activity.
Uniqueness
3,6-Dimethoxy-9-phenyl-9H-xanthen-9-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
14344-86-6 |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,6-dimethoxy-9-phenylxanthen-9-ol |
InChI |
InChI=1S/C21H18O4/c1-23-15-8-10-17-19(12-15)25-20-13-16(24-2)9-11-18(20)21(17,22)14-6-4-3-5-7-14/h3-13,22H,1-2H3 |
InChI Key |
WVJGITJYLPKKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OC)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















